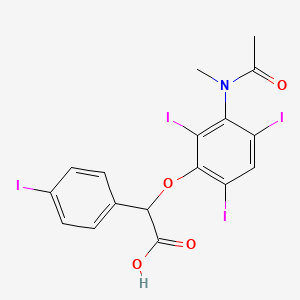
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is a complex organic compound characterized by the presence of multiple iodine atoms and an acetic acid moiety. This compound is notable for its high iodine content, which makes it particularly useful in various scientific and industrial applications, especially in the field of radiology as a contrast agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:
Acetylation: The acetylation of the amino group using acetic anhydride.
Coupling Reaction: The coupling of the iodinated phenolic compound with p-iodophenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled iodination and acetylation reactions.
Purification: Multiple purification steps, including recrystallization and chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various deiodinated and substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid has a wide range of scientific research applications:
Radiology: Used as a contrast agent in X-ray imaging due to its high iodine content.
Chemistry: Utilized in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in imaging and diagnostic techniques.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid primarily involves its high iodine content, which enhances the contrast in imaging techniques. The iodine atoms absorb X-rays, making the compound highly visible in radiographic images. This property is utilized in various diagnostic procedures to improve the visibility of internal structures.
Comparación Con Compuestos Similares
Similar Compounds
Diatrizoate: Another iodine-containing contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble contrast agent.
Iohexol: A widely used contrast agent with similar applications.
Uniqueness
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which provides a high degree of iodine content and stability. This makes it particularly effective in producing high-contrast images in radiographic procedures compared to other similar compounds.
Propiedades
Número CAS |
23189-42-6 |
|---|---|
Fórmula molecular |
C17H13I4NO4 |
Peso molecular |
802.91 g/mol |
Nombre IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C17H13I4NO4/c1-8(23)22(2)14-11(19)7-12(20)16(13(14)21)26-15(17(24)25)9-3-5-10(18)6-4-9/h3-7,15H,1-2H3,(H,24,25) |
Clave InChI |
VDEYIIIDWYRIDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















